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molecular formula C17H23NO4 B8461978 1-Benzyl 4-ethyl azepane-1,4-dicarboxylate

1-Benzyl 4-ethyl azepane-1,4-dicarboxylate

Cat. No. B8461978
M. Wt: 305.4 g/mol
InChI Key: SEDOYJMBIMFZCD-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a stirred solution of 1-benzyl 4-ethyl azepane-1,4-dicarboxylate (500 mg, 1.64 mmol) in THF (3 ml) was added LiOH (96 mmol, 2.30 mmol) dissolved in water (3 ml). After 16 hours the mixture was concentrated, diluted with dichloromethane (30 ml), washed with 1M aq. HCl (15 ml), water (15 ml), dried (MgSO4), filtered and concentrated giving the title product as colourless oil (372 mg, 82%) that was used without and further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
96 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]1([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10]CC)=[O:9])[CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.O>[CH2:16]([O:15][C:13]([N:1]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1)=[O:14])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1(CCC(CCC1)C(=O)OCC)C(=O)OCC1=CC=CC=C1
Name
Quantity
96 mmol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 hours the mixture was concentrated
Duration
16 h
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (30 ml)
WASH
Type
WASH
Details
washed with 1M aq. HCl (15 ml), water (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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